molecular formula C11H15NO3 B2900844 (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid CAS No. 1212096-34-8

(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid

Cat. No.: B2900844
CAS No.: 1212096-34-8
M. Wt: 209.24 g/mol
InChI Key: IFNRDWSKKNGFGN-JTQLQIEISA-N
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Description

®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another method includes the Knorr-type synthesis, where 2-thionoester pyrroles are reduced to 2-formyl pyrroles using RANEY® nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: 2-(2-Carboxyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.

    Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing cellular processes. The pyrrole ring’s electronic properties also play a role in its biological activity, potentially interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral drug development.

Properties

CAS No.

1212096-34-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid

InChI

InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

IFNRDWSKKNGFGN-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C=CC=C1C=O

SMILES

CC(C)CC(C(=O)O)N1C=CC=C1C=O

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC=C1C=O

solubility

not available

Origin of Product

United States

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